molecular formula C19H38N6O6 B12542575 L-Lysyl-L-threonyl-L-lysyl-L-alanine CAS No. 798541-04-5

L-Lysyl-L-threonyl-L-lysyl-L-alanine

Cat. No.: B12542575
CAS No.: 798541-04-5
M. Wt: 446.5 g/mol
InChI Key: FQFXNONTCFMWIX-AICCOOGYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysyl-L-threonyl-L-lysyl-L-alanine is a tetrapeptide composed of four amino acids: lysine, threonine, lysine, and alanineThe structure of this compound includes multiple functional groups, such as amines, hydroxyls, and carboxylic acids, which contribute to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-threonyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, lysine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for threonine and the second lysine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery. This method can be more cost-effective and scalable for large quantities .

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-threonyl-L-lysyl-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Lysyl-L-threonyl-L-lysyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and coatings .

Mechanism of Action

The mechanism of action of L-Lysyl-L-threonyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit the activity of an enzyme or activate a receptor, resulting in downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

    L-Threonyl-L-lysyl-L-proline: A tripeptide with similar amino acid composition but lacking alanine.

    L-Threonyllysyl-L-prolyl-L-arginine: A tetrapeptide with arginine instead of alanine.

    L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline: A heptapeptide with additional amino acids .

Uniqueness

L-Lysyl-L-threonyl-L-lysyl-L-alanine is unique due to its specific sequence and combination of functional groups. This uniqueness allows it to interact with different molecular targets and participate in distinct chemical reactions compared to other similar peptides .

Properties

CAS No.

798541-04-5

Molecular Formula

C19H38N6O6

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoic acid

InChI

InChI=1S/C19H38N6O6/c1-11(19(30)31)23-17(28)14(8-4-6-10-21)24-18(29)15(12(2)26)25-16(27)13(22)7-3-5-9-20/h11-15,26H,3-10,20-22H2,1-2H3,(H,23,28)(H,24,29)(H,25,27)(H,30,31)/t11-,12+,13-,14-,15-/m0/s1

InChI Key

FQFXNONTCFMWIX-AICCOOGYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.